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Compound of Interest

Compound Name:
4-(2-(Di(adamantan-1-

yl)phosphino)phenyl)morpholine

CAS No.: 1237588-12-3

Cat. No.: B580540 Get Quote

Executive Summary & Ligand Architecture
Mor-DalPhos (CAS: 1237588-12-3) is a sterically demanding, electron-rich, hemilabile P,N-

ligand developed by the Stradiotto group. It belongs to the "DalPhos" family of ancillary ligands,

distinguished by the presence of a di(1-adamantyl)phosphino [P(Ad)₂] group and a secondary

nitrogen donor (morpholine) on a phenylene backbone.

Its primary utility lies in enabling Palladium-catalyzed cross-coupling of ammonia and hydrazine

—transformations historically plagued by catalyst poisoning (formation of stable Werner

complexes). The ligand's architecture solves this by enforcing a specific steric environment

while providing a hemilabile "arm" that stabilizes reactive intermediates without inhibiting

substrate binding.
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Component Chemical Feature Mechanistic Function

Phosphorus Center (Di-1-adamantyl)

Provides extreme steric bulk (

> 50%) to facilitate reductive

elimination of C-N bonds. High

electron density promotes

oxidative addition of

deactivated aryl chlorides.

Backbone -Phenylene linker

Rigid scaffold ensuring the P

and N donors are in proximity

for chelation (

-P,N binding).

Nitrogen Donor -Morpholino group

Hemilability: Acts as a weak

donor that can bind to Pd to

stabilize low-coordinate

species (preventing

aggregation) but dissociates to

create an open coordination

site for incoming nucleophiles

(e.g.,

).

Structural Characterization
Accurate characterization is essential for validating ligand purity, particularly given the

sensitivity of the P(Ad)₂ group to oxidation.

NMR Spectroscopy
The purity of Mor-DalPhos is best assessed via

P NMR.

P NMR (CDCl₃): The ligand typically exhibits a sharp singlet in the downfield region (
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ppm, dependent on solvent/concentration).

Impurity Alert: A peak shifted significantly downfield (typically

ppm) indicates the phosphine oxide (

), rendering the ligand inactive for catalysis.

H NMR: Diagnostic resonances include the adamantyl protons (multiplets,

1.6–2.0 ppm) and the morpholine backbone (distinct triplets/multiplets at

2.9–3.8 ppm).

Crystallographic Parameters
X-ray diffraction studies of Mor-DalPhos complexes (e.g.,

) reveal the critical "bite angle" and steric parameters:

Coordination Mode: Primarily

-P,N in the resting state.

Pd-N Bond Length: Elongated compared to rigid chelators, confirming the lability of the

morpholine arm.

Buried Volume (

): The adamantyl groups create a massive steric pocket, shielding the metal center from
bimolecular decomposition pathways.

Experimental Protocols
Protocol A: Ligand Synthesis (Stradiotto Method)
Note: This synthesis requires strict air-free Schlenk or glovebox techniques.

Reaction:

Step-by-Step Workflow:
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Lithiation: In a glovebox, dissolve

-(2-bromophenyl)morpholine (1.0 equiv) in anhydrous THF. Chill to

C.

Addition: Add

-BuLi (1.05 equiv) dropwise over 15 minutes. Stir for 1 hour at

C to generate the organolithium species.

Phosphinylation: Dissolve chlorodi(1-adamantyl)phosphine (

) in THF and add it slowly to the lithiated mixture.

Warming: Allow the mixture to warm to Room Temperature (RT) overnight.

Workup: Quench with degassed water. Extract with diethyl ether or DCM. Dry organic layer

over MgSO₄.

Purification: Recrystallize from degassed Ethanol or Acetone/Hexanes. Do not use silica

chromatography without oxidation protection, as electron-rich phosphines oxidize on silica.

Protocol B: Pd-Catalyzed Ammonia Monoarylation
Rationale: This protocol uses an air-stable precatalyst to avoid the induction period associated

with Pd(0) sources.

Reagents:

Precatalyst:

or generate in situ from

+ Mor-DalPhos.

Substrate: Aryl Chloride (1.0 equiv).

Nucleophile: Ammonia (0.5 M in Dioxane) or gaseous
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(4-5 bar).

Base:

or

.

Workflow:

Charge a reaction vial (inside glovebox) with

(2.5 mol%) and Mor-DalPhos (5-7.5 mol%).

Add Aryl Chloride (1.0 mmol) and Base (1.5 equiv).

Add Dioxane (2 mL).

Add

solution (or pressurize vessel).

Seal and stir at RT (for activated substrates) or

C (for deactivated substrates) for 12-24 hours.

Validation: Monitor consumption of Aryl Chloride via GC-MS.

Mechanistic Visualization
The success of Mor-DalPhos relies on the "Hemilabile Shuttle" mechanism. The morpholine

arm protects the Pd center during the resting state but dissociates to allow the small

nucleophile (

) to bind.
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Hemilabile Effect
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Caption: The Mor-DalPhos catalytic cycle highlighting the critical hemilabile switch (Yellow

Node) where the morpholine arm dissociates to accommodate ammonia binding, preventing

catalyst deactivation.

Synthesis Workflow Diagram
The following diagram illustrates the critical path for synthesizing the ligand, emphasizing the

temperature control required to prevent side reactions.
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Caption: Step-by-step synthesis of Mor-DalPhos. The lithiated intermediate is thermally

sensitive and must be trapped immediately with the chlorophosphine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b580540#structure-and-characterization-of-mor-
dalphos]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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